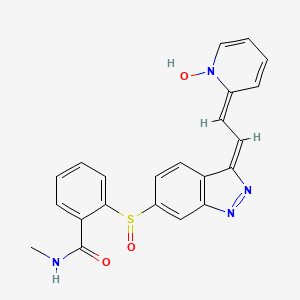

Axitinib metabolite M9

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3E)-3-[(2E)-2-(1-hydroxypyridin-2-ylidene)ethylidene]indazol-6-yl]sulfinyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESVCUNKPBREDN-UUAZFVJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)/C(=C\C=C\4/C=CC=CN4O)/N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1348044-24-5 | |

| Record name | Axitinib sulfoxide pyridine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348044245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AXITINIB SULFOXIDE PYRIDINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID0Q0B0IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Definitive Guide to the Role of CYP3A4 in the Metabolic Formation of Axitinib's M9 Metabolite

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, is a cornerstone in the treatment of advanced renal cell carcinoma.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[1][2] Understanding the intricate enzymatic processes that dictate the biotransformation of Axitinib is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive technical overview of the metabolic landscape of Axitinib, with a specific focus on the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of the unique sulfoxide/N-oxide metabolite, M9.

The Metabolic Fate of Axitinib: An Overview

The clearance of Axitinib is primarily driven by extensive metabolism, with multiple metabolites identified in human plasma, urine, and feces.[1][3] The metabolic pathways are diverse, encompassing both Phase I oxidative reactions and Phase II conjugation reactions.[3] The two most abundant circulating metabolites are a pharmacologically inactive N-glucuronide conjugate (M7) and a sulfoxide product (M12).[1][2]

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes have been instrumental in elucidating the specific enzymes responsible for Axitinib's metabolism. These investigations have unequivocally identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of Axitinib, with minor contributions from CYP3A5, CYP1A2, and CYP2C19.[4]

The Central Role of CYP3A4 in Axitinib Oxidation

CYP3A4, a member of the cytochrome P450 superfamily, is the most abundant and catalytically versatile drug-metabolizing enzyme in the human liver. Its broad substrate specificity makes it a key player in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. In the context of Axitinib, CYP3A4-mediated oxidation is the rate-limiting step for its clearance.

The profound influence of CYP3A4 on Axitinib's pharmacokinetics is highlighted by clinical drug-drug interaction studies. Co-administration of Axitinib with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in Axitinib plasma concentrations, while co-administration with potent CYP3A4 inducers, like rifampin, results in a marked decrease in its systemic exposure.[2] These findings underscore the critical need to consider concomitant medications that may modulate CYP3A4 activity when prescribing Axitinib.

Unraveling the Formation of the M9 Metabolite: A Sulfoxide/N-oxide Derivative

Among the array of Axitinib metabolites, M9 presents a particularly interesting case of dual modification, being characterized as a "mixed sulfoxidation/N-oxidation" or "sulfoxide/N-oxide" derivative.[3] While M9 is a minor metabolite, its formation provides valuable insights into the catalytic capabilities of the enzymes involved in Axitinib's biotransformation.

The Enzymatic Machinery: CYP3A4 at the Forefront

Given that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Axitinib, it is the primary candidate for catalyzing both the sulfoxidation and N-oxidation reactions that lead to the formation of M9. CYP450 enzymes are well-known for their ability to catalyze the oxidation of both sulfur and nitrogen atoms within a single substrate molecule.

The proposed biotransformation pathway for the formation of M9 likely involves a two-step process, although a concerted mechanism cannot be entirely ruled out. The sequence of these oxidative events—sulfoxidation followed by N-oxidation, or vice versa—is not definitively established. However, based on the known catalytic mechanisms of CYP3A4, both pathways are plausible.

It is also worth considering the potential involvement of other enzyme systems, such as the Flavin-containing Monooxygenases (FMOs), in the N-oxidation step. FMOs are another class of Phase I drug-metabolizing enzymes that specialize in the oxidation of soft nucleophiles, including amines, to form N-oxides.[5][6] While CYP3A4 is the dominant enzyme in overall Axitinib metabolism, a minor contribution from FMOs to the N-oxidation of an already sulfoxidized intermediate cannot be entirely excluded without specific inhibitory studies.

Experimental Methodologies for Studying Axitinib Metabolism

The characterization of Axitinib's metabolic pathways and the identification of the enzymes involved rely on a suite of sophisticated in vitro and analytical techniques.

In Vitro Enzyme Assays

A fundamental approach to understanding drug metabolism is through the use of in vitro systems that replicate the enzymatic environment of the liver.

1. Human Liver Microsomes (HLMs): HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly CYPs. They serve as a robust and physiologically relevant model for studying Phase I metabolism.

-

Protocol for Axitinib Metabolism in HLMs:

-

Prepare an incubation mixture containing pooled HLMs, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and Axitinib at various concentrations.

-

Pre-incubate the mixture at 37°C to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the cofactor, NADPH.

-

Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the parent drug and its metabolites using LC-MS/MS.

-

2. Recombinant Human CYP Enzymes: To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, recombinant enzymes expressed in a heterologous system (e.g., insect cells or bacteria) are employed.

-

Protocol for Reaction Phenotyping with Recombinant CYPs:

-

Prepare individual incubation mixtures for each recombinant CYP isoform (e.g., CYP3A4, CYP3A5, CYP1A2, CYP2C19) containing the enzyme, a buffered solution, and Axitinib.

-

Follow the same pre-incubation, reaction initiation, incubation, and termination steps as described for HLMs.

-

Compare the metabolite formation across the different CYP isoforms to determine their relative contributions.

-

Bioanalytical Techniques for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of drugs and their metabolites in complex biological matrices.

-

Typical LC-MS/MS Method for Axitinib and its Metabolites:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Axitinib and its metabolites.[7]

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Axitinib | 387.1 | 356.1 |

| M12 (Sulfoxide) | 403.1 | 372.1 |

| M9 (Sulfoxide/N-oxide) | 419.1 | 388.1 |

| Note: The specific m/z values may vary slightly depending on the instrument and analytical conditions. |

Data Presentation and Interpretation

Kinetic Analysis of Metabolite Formation

To quantitatively assess the efficiency of an enzyme in metabolizing a drug, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined. These parameters provide valuable information for predicting in vivo clearance and potential drug-drug interactions.

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | M12 (Sulfoxide) | 4.0 | 9.6 |

| CYP3A5 | M12 (Sulfoxide) | 1.9 | 1.4 |

| Data adapted from Zientek et al., 2016.[4] |

Visualizing the Metabolic Pathway and Experimental Workflow

Axitinib Metabolic Pathway

Caption: Workflow for in vitro Axitinib metabolism studies.

Conclusion

The metabolic landscape of Axitinib is dominated by the activity of CYP3A4, which orchestrates the primary oxidative clearance of the drug. The formation of the M9 metabolite, a sulfoxide/N-oxide derivative, represents a fascinating example of the catalytic versatility of this crucial enzyme. A thorough understanding of the role of CYP3A4 in Axitinib metabolism, facilitated by the experimental and analytical methodologies outlined in this guide, is indispensable for drug development professionals and researchers. This knowledge is fundamental for predicting and managing drug-drug interactions, optimizing dosing regimens, and ultimately enhancing the therapeutic outcomes for patients receiving this vital anti-cancer agent.

References

-

Garrett, M., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]

-

Li, W., et al. (2022). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs. BMC Chemistry, 16(1), 7. [Link]

-

Mahapatra, A., et al. (2022). DEVELOPMENT AND VALIDATION OF LC/MS-MS METHOD FOR ESTIMATION OF AXITINIB FORMULATIONS BY BOX BEHNKEN DESIGN. Journal of Positive School Psychology, 6(4), 3164-3176. [Link]

-

Mi, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 205-214. [Link]

-

Pithavala, Y. K., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]

-

Rausch, M., et al. (2022). Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 221, 115033. [Link]

-

Reddy, G. B., & Lokesh, T. (2017). HPLC method development and validation for the estimation of Axitinib in rabbit plasma. Pharmaceutical and Biological Evaluations, 4(4), 183-189. [Link]

-

Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]

-

Sonpavde, G., et al. (2013). Clinical pharmacology of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1185-1195. [Link]

-

U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. [Link]

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]

-

Pithavala, Y. K., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]

-

Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. UroToday. [Link]

-

Krueger, S. K., & Williams, D. E. (2008). Role of flavin-containing monooxygenase in drug development. Drug Metabolism Reviews, 40(4), 629-641. [Link]

-

Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. urotoday.com [urotoday.com]

- 5. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 7. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Axitinib Metabolite Profiling (M12 vs. M9)

Executive Summary: The Metabolic Architecture of Axitinib

Axitinib (Inlyta®), a potent tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3, undergoes extensive hepatic metabolism primarily mediated by CYP3A4/5 and UGT1A1 .[1][2][3][4] Understanding the metabolic fate of Axitinib is critical for interpreting pharmacokinetic (PK) variability and drug-drug interaction (DDI) risks.

While the N-glucuronide (M7) and the Sulfoxide (M12) are the dominant circulating metabolites, the Sulfoxide/N-oxide (M9) represents a critical downstream oxidation product that serves as a marker of extensive oxidative clearance.

This guide delineates the physicochemical, enzymatic, and analytical differences between the major M12 (Sulfoxide) metabolite and the dual-oxidation M9 (Sulfoxide N-Oxide) metabolite.

Structural & Chemical Characterization

The core difference between M12 and M9 lies in the extent of oxidation on the thioether and pyridine moieties of the parent scaffold.

M12: The Mono-Oxidative Product (Sulfoxide)

-

Chemical Transformation: Mono-oxygenation of the thioether sulfur atom linking the indazole and benzamide rings.

-

Mass Shift: +16 Da relative to parent (

in ESI+). -

Stereochemistry: The formation of the sulfoxide creates a chiral center at the sulfur atom. While Axitinib is achiral, M12 exists as a pair of enantiomers, though typically analyzed as a racemate in non-chiral LC-MS workflows.

M9: The Di-Oxidative Product (Sulfoxide N-Oxide)

-

Identity: Axitinib Sulfoxide N-Oxide.

-

Chemical Transformation: Dual oxidation involving:

-

Oxidation of the thioether to a sulfoxide (identical to M12).

-

Oxidation of the pyridine nitrogen to an N-oxide .

-

-

Mass Shift: +32 Da relative to parent (

in ESI+). -

Significance: M9 represents a "metabolite of a metabolite," indicating sequential oxidative processing by CYP enzymes.

Physicochemical Comparison Table

| Feature | Axitinib (Parent) | M12 (Sulfoxide) | M9 (Sulfoxide N-Oxide) |

| Molecular Weight | 386.47 Da | 402.47 Da | 418.47 Da |

| Precursor Ion (M+H)+ | m/z 387 | m/z 403 | m/z 419 |

| Primary Modification | None | S-oxidation (Thioether) | S-oxidation + N-oxidation (Pyridine) |

| Lipophilicity (LogP) | High (Class II/IV) | Reduced (More Polar) | Significantly Reduced (Most Polar) |

| Potency (VEGFR-2) | IC50 < 1 nM | Inactive (>400x shift) | Inactive (Likely >1000x shift) |

| Primary Enzyme | - | CYP3A4/5 | CYP3A4 (Sequential) |

Enzymatic Genesis & Biosynthesis Pathways

The formation of M12 and M9 illustrates the "metabolic cascade" effect typical of CYP3A4 substrates.

-

Pathway A (Primary): Axitinib is oxidized by CYP3A4/5 at the sulfur atom to form M12 . This is the rate-limiting oxidative step.

-

Pathway B (Secondary): M12 acts as a substrate for further oxidation.[8] CYP3A4 attacks the pyridine ring nitrogen, converting M12 into M9 .

Pathway Visualization (DOT)

Figure 1: Axitinib metabolic cascade highlighting the sequential oxidation from Parent to M12 and subsequently to M9.

Experimental Protocol: Differential Analysis via LC-MS/MS

To reliably distinguish M9 from M12 and other isobaric interferences (e.g., di-hydroxylated metabolites which would also be +32 Da), a high-fidelity LC-MS/MS workflow is required.

Reagents & Standards

-

Biological Matrix: Human Liver Microsomes (HLM) or recombinant CYP3A4 (rCYP3A4).

-

Cofactors: NADPH generating system (for oxidative pathways).

-

Internal Standard: Axitinib-d3 or analog.

Incubation Protocol (Self-Validating)

-

Preparation: Pre-incubate HLM (0.5 mg/mL) with Axitinib (10 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiation: Add NADPH to initiate oxidation.

-

Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Validation Check: M12 should appear early (linear phase < 20 min). M9 should show a "lag phase" characteristic of secondary metabolites, appearing only after sufficient M12 has accumulated.

-

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard.

LC-MS/MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50mm, 1.8 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Mass Transitions (MRM):

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy | Notes |

| Axitinib | 387.1 | 356.1 | 25 eV | Loss of -OCH3/Amide |

| M12 (Sulfoxide) | 403.1 | 372.1 | 28 eV | Shifted parent fragment |

| M9 (Sulfoxide/N-Oxide) | 419.1 | 403.1 | 20 eV | Diagnostic Transition: Loss of Oxygen (-16 Da) from N-oxide is a hallmark fragmentation. |

Data Interpretation Strategy

-

Retention Time Logic: Due to the addition of polar oxygen atoms, the elution order on a Reverse Phase column will invariably be:

-

M9 (Most Polar)

M12

-

-

Differentiation from Sulfones: If a metabolite appears at +32 Da (m/z 419) but elutes later than M9 or does not show the characteristic -16 Da (N-oxide loss) fragmentation, it may be the Sulfone (M14/15), though these are typically formed via a different kinetic profile.

Clinical & Pharmacological Implications[2][4][7][9][10][11][12]

Potency & Activity

Both M12 and M9 are considered pharmacologically inactive .

-

In vitro assays demonstrate that M12 has >400-fold higher IC50 against VEGFR-2 compared to Axitinib.

-

M9, being more polar and structurally perturbed at the pyridine binding motif, is devoid of clinically relevant kinase inhibitory activity.

Abundance & Excretion

-

M12: Major circulating metabolite.[2][4][9][10] In human mass balance studies, it accounts for ~16-20% of plasma radioactivity. It is a key marker for CYP3A4 activity.

-

M9: Minor metabolite, primarily detected in urine (accounting for ~1.7% of dose) and feces.[3] Its presence in urine suggests that the dual oxidation increases water solubility sufficiently to allow renal clearance, unlike the parent drug which is hepatobiliarily cleared.

Drug-Drug Interaction (DDI) Flag

While M12 is inactive, its formation is highly sensitive to CYP3A4 modulators.

-

CYP3A4 Inducers (e.g., Rifampin): Will accelerate Axitinib

M12 -

CYP3A4 Inhibitors (e.g., Ketoconazole): Will block the Axitinib

M12 step. M9 levels will likely vanish, while parent Axitinib levels spike.

References

-

Pfizer Inc. (2012). Inlyta (axitinib) Prescribing Information. U.S. Food and Drug Administration. Link

-

Smith, B. J., et al. (2014).[3][8][10] "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(5), 797-806. Link

-

Zientek, M. A., et al. (2016).[1] "In Vitro Kinetic Characterization of Axitinib Metabolism." Drug Metabolism and Disposition, 44(1), 102-114. Link

-

FDA Center for Drug Evaluation and Research. (2012). Clinical Pharmacology and Biopharmaceutics Review: Axitinib (NDA 202324).Link

Sources

- 1. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Axitinib sulfoxide | TargetMol [targetmol.com]

- 6. urotoday.com [urotoday.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of Axitinib Oxidative Metabolites

Technical Guide & Whitepaper

Executive Summary

Axitinib (Inlyta®) is a potent, selective tyrosine kinase inhibitor (TKI) targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3).[1] While its clinical efficacy in renal cell carcinoma (RCC) is well-established, its metabolic fate is complex. This guide analyzes the pharmacological activity of Axitinib’s oxidative metabolites, specifically the sulfoxide (M12) and the epoxide-derived species (M12a/M5) .[2][]

Core Insight: Unlike some TKIs where metabolites contribute significantly to efficacy (e.g., Sunitinib), Axitinib’s oxidative metabolites are pharmacologically inactive . The primary oxidative metabolite, M12, exhibits a >400-fold reduction in potency against VEGFR-2 compared to the parent drug. This guide details the structural basis for this loss of activity, the enzymatic pathways (CYP3A4/5) governing their formation, and the experimental protocols required to validate these findings.

The Metabolic Landscape

Axitinib undergoes extensive hepatic metabolism.[4][5][6] The primary clearance pathways are oxidative metabolism (mediated chiefly by CYP3A4/5) and glucuronidation (mediated by UGT1A1).

2.1 Key Oxidative Metabolites

-

M12 (Sulfoxide): The major oxidative metabolite formed via sulfur oxidation of the thioether linkage.

-

M12a (Epoxide): A transient, reactive oxidative intermediate formed on the ethenyl moiety.

-

M5 (Carboxylic Acid): Formed via the degradation of the M12a epoxide (likely via a Baeyer-Villiger rearrangement mechanism).[2][]

-

M14/M15 (Sulfone/N-oxide): Minor oxidative products.

2.2 Pathway Visualization

The following diagram illustrates the oxidative cascade and the enzymatic governance of Axitinib clearance.

Figure 1: Axitinib metabolic pathways highlighting the dominance of CYP3A4 in oxidative clearance.

Pharmacological Activity & Selectivity

The structural modification in M12 (oxidation of the sulfur atom) critically disrupts the ligand-protein interaction within the ATP-binding pocket of the VEGFR kinase domain.

3.1 Comparative Potency Data (VEGFR-2)

The following table synthesizes IC50 data, demonstrating the drastic loss of potency in metabolites.

| Compound | Structural Modification | Target | IC50 (nM) | Fold-Reduction vs. Parent | Activity Status |

| Axitinib | Parent | VEGFR-2 | 0.2 | 1x | Active |

| M12 | Sulfoxide (S=O) | VEGFR-2 | ~80 | ~400x | Inactive |

| M7 | N-Glucuronide | VEGFR-2 | ~1,600 | ~8,000x | Inactive |

Note: IC50 values are approximate means derived from cellular phosphorylation assays (HUVEC/PAE).

3.2 Mechanistic Basis for Inactivity

Axitinib binds in the "DFG-out" conformation of VEGFR-2. The thioether sulfur atom in the parent molecule is involved in critical hydrophobic interactions and positioning of the indazole core.

-

Steric Hindrance: The addition of the oxygen atom in M12 (Sulfoxide) introduces steric bulk that clashes with the gatekeeper residues in the kinase hinge region.

-

Electronic Effects: The sulfoxide group alters the electron density of the indazole ring, weakening the hydrogen bonding network required for high-affinity binding.

Experimental Framework

To validate the pharmacological profile of Axitinib metabolites, the following "Self-Validating" protocols are recommended. These protocols prioritize reproducibility and artifact elimination.

Protocol A: In Vitro Metabolic Stability & Metabolite Generation

Objective: Generate M12 and M12a in situ using Human Liver Microsomes (HLM) to assess clearance kinetics.

Reagents:

-

Pooled HLM (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound: Axitinib (1 µM final).

-

Positive Control: Midazolam (CYP3A4 probe).

-

Inhibitor Control: Ketoconazole (1 µM) to confirm CYP3A4 dependence.

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final) with Axitinib in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for Axitinib (m/z 387→356) and M12 (+16 Da shift).

Validation Criteria:

-

Midazolam clearance must be >80% at 30 mins.

-

Ketoconazole samples must show <10% Axitinib depletion (confirming CYP3A4 mechanism).

Protocol B: VEGFR-2 Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of isolated/synthesized metabolites (M12) compared to Axitinib.

Reagents:

-

Recombinant Human VEGFR-2 (KDR) Kinase Domain.

-

FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).

-

ATP (at Km apparent, typically 10 µM).

-

Test Compounds: Axitinib, M12 (Synthesized standard).[2]

Workflow Visualization:

Figure 2: FRET-based kinase inhibition workflow for IC50 determination.

Data Analysis:

-

Calculate Emission Ratio (Coumarin/Fluorescein).

-

Plot % Phosphorylation vs. Log[Compound].

-

Fit to Sigmoidal Dose-Response (Variable Slope) equation.

-

Validation: Z-factor must be > 0.5. Axitinib IC50 must fall within 0.1–0.3 nM.[1]

Clinical Implications & Safety

5.1 Exposure-Response Relationship

Despite M12 being a major metabolite, its contribution to the overall pharmacological effect is negligible.

-

Plasma Exposure: At steady state (5 mg BID), M12 represents ~20% of circulating radioactivity, while the glucuronide (M7) represents ~50%.

-

Total Activity Calculation:

Given the 400-fold lower potency, the contribution of M12 is mathematically insignificant (<0.1% of total efficacy).

5.2 Hepatic Impairment

Since Axitinib clearance is heavily dependent on CYP3A4/5 (forming M12), hepatic impairment significantly alters exposure.

-

Moderate Impairment (Child-Pugh B): Axitinib AUC increases ~2-fold.[6][8]

-

Recommendation: Dose reduction is required (e.g., 5 mg to 2.5 mg approx, or strictly titrated) because the parent drug accumulates, not because of toxic metabolite accumulation.

References

-

Pfizer Inc. (2012). Inlyta (axitinib) Prescribing Information. U.S. Food and Drug Administration. Link

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(1), 102-114. Link

-

Smith, B. J., et al. (2014).[2][9] Pharmacokinetics, Metabolism, and Excretion of [14C]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans. Drug Metabolism and Disposition, 42(6), 102-114. Link

-

Chen, Y., et al. (2013). Clinical Pharmacology of Axitinib. Clinical Pharmacokinetics, 52(9), 713-725. Link

-

Gross-Goupil, M., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 7, 269–277. Link

Sources

- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Axitinib M9 molecular weight and formula C22H18N4O3S

An In-depth Technical Guide to the Axitinib M9 Metabolite: Formation, Properties, and Analysis

Introduction to Axitinib

Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR)-1, -2, and -3.[1] These receptors are critical mediators in the process of angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and metastasis.[2] By blocking the ATP-binding site of VEGFRs, Axitinib inhibits downstream signaling pathways, thereby preventing endothelial cell proliferation and survival.[2] This anti-angiogenic activity has established Axitinib as a key therapeutic agent in the treatment of advanced renal cell carcinoma (RCC), particularly after the failure of one prior systemic therapy.[1]

Axitinib is administered orally and is characterized by rapid absorption, with maximum plasma concentrations reached within 4 hours.[3] The parent drug has a molecular formula of C22H18N4OS and a molecular weight of approximately 386.47 g/mol .[4][5][6] Its disposition is primarily driven by hepatic metabolism.

The Metabolic Landscape of Axitinib

Axitinib undergoes extensive metabolism in the liver, which is the primary route of its clearance from the body.[4] This biotransformation is mediated predominantly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the major contributors.[2] To a lesser extent, CYP1A2, CYP2C19, and the phase II enzyme UDP-glucuronosyltransferase (UGT) 1A1 also participate in its metabolic fate.[2]

The metabolism results in a variety of oxidative and conjugated metabolites. The two most abundant metabolites found in human plasma are M7 (an N-glucuronide) and M12 (a sulfoxide), both of which are considered pharmacologically inactive.[3][7] This guide focuses on a less abundant but chemically significant metabolite: M9.

Focus: The M9 Metabolite (Axitinib Sulfoxide/N-oxide)

The M9 metabolite is a product of mixed oxidation, identified as an axitinib sulfoxide/N-oxide.[8][9] This biotransformation involves the addition of two oxygen atoms to the parent Axitinib molecule: one to the sulfur atom (forming a sulfoxide) and another to a nitrogen atom (forming an N-oxide). This enzymatic modification results in a distinct chemical entity with altered physicochemical properties.

The formation of M9 leads to a predictable increase in mass and polarity compared to the parent drug. The key properties are summarized below.

| Property | Axitinib (Parent Drug) | Axitinib M9 (Metabolite) | Rationale for Change |

| Chemical Formula | C22H18N4OS | C22H18N4O3S | Addition of two oxygen atoms |

| Molecular Weight ( g/mol ) | ~386.47 | ~418.47 | Mass increase from two oxygen atoms |

| Exact Mass (Monoisotopic) | 386.1201 Da | 418.1099 Da | Calculated based on the most abundant isotopes |

The generation of M9 is a CYP-mediated event, occurring primarily in the liver. The pathway illustrates the multi-step oxidative potential of the P450 system on a single substrate.

Human pharmacokinetic studies using radiolabeled Axitinib have shown that M9 is a minor metabolite. It is detected in urine but accounts for only about 1.7% of the total administered dose.[9] It is not considered a major circulating metabolite in plasma, where M7 and M12 predominate.[9] Due to its low abundance and the fact that the major metabolites are inactive, M9 is not considered to contribute significantly to the overall pharmacological or toxicological profile of Axitinib. Its primary relevance is in the context of drug metabolism and disposition studies.

Analytical Methodologies for M9 Quantification

The quantitative analysis of drug metabolites like M9 in biological matrices is essential for drug development. The standard for this is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

The Challenge of the Reference Standard

A significant challenge in quantifying M9 is the lack of a commercially available, certified reference standard. The synthesis of such a metabolite is non-trivial and may require specialized techniques like microbial biotransformation or complex, multi-step chemical synthesis. Without a standard, absolute quantification is not possible. The following protocol, therefore, describes a validated method for the parent drug, Axitinib, which establishes the foundational workflow. It then outlines an expert approach for the semi-quantitative detection and characterization of the M9 metabolite in a research setting.

Experimental Protocol: LC-MS/MS Analysis from Human Plasma

This protocol provides a robust methodology for extracting Axitinib from plasma and analyzing it via LC-MS/MS. The same principles are directly applicable to the detection of M9.

1. Sample Preparation: Supported Liquid Extraction (SLE)

-

Rationale: SLE provides a highly efficient and reproducible alternative to traditional liquid-liquid extraction, yielding high analyte recovery and clean extracts without the risk of emulsion formation.[3] It is superior to protein precipitation for removing phospholipids and other matrix components that can cause ion suppression in the MS source.

-

Step-by-Step Procedure:

-

Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 200 µL of HPLC-grade water. If an internal standard (IS) is used (e.g., a stable-isotope-labeled Axitinib or a structural analog like Sunitinib), spike it into the sample at this stage. Vortex for 30 seconds.

-

Column Loading: Load the entire 400 µL of the diluted plasma sample onto an ISOLUTE® SLE+ 400 µL column or 96-well plate.[3]

-

Sample Absorption: Apply a brief pulse of low positive pressure or vacuum to initiate flow. Allow the sample to absorb into the diatomaceous earth solid support for at least 5 minutes.

-

Analyte Elution: Add 900 µL of methyl tert-butyl ether (MTBE) to the column and allow it to flow via gravity for 5 minutes. Follow this with a second 900 µL aliquot of MTBE, again waiting 5 minutes for gravity elution.[3]

-

Drying: Collect the eluate and evaporate it to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of a 50:50 (v/v) mixture of methanol and water. This ensures compatibility with the reverse-phase LC mobile phase.

-

2. Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC)

-

Rationale: UPLC with a sub-2 µm particle size column provides rapid separation with high peak resolution and efficiency, which is critical for separating the analyte from endogenous matrix components. A gradient elution is used to effectively elute compounds with differing polarities.

-

Conditions:

Parameter Value Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2][7] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B Acetonitrile Flow Rate 0.3 mL/min Gradient 10% B to 80% B over 3.0 minutes, then re-equilibrate Column Temp. 40°C | Injection Vol. | 5 µL |

3. Detection: Tandem Mass Spectrometry (MS/MS)

-

Rationale: MS/MS detection in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity. It works by isolating a specific precursor ion (the protonated molecule, [M+H]⁺), fragmenting it, and then monitoring for a specific product ion. This two-stage filtering process minimizes background noise.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions and Parameters:

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |

| Axitinib | 387.4 | 356.1 | ~20 V[3] |

| Axitinib M9 (Proposed) | 419.1 | To be determined | To be optimized |

-

Expert Approach for M9 Detection:

-

Precursor Ion (Q1) Selection: The theoretical monoisotopic mass of M9 (C22H18N4O3S) is 418.1099 Da. In positive ESI mode, it will be detected as the protonated molecule [M+H]⁺. Therefore, the Q1 mass spectrometer should be set to isolate m/z 419.1 .

-

Product Ion (Q3) Discovery: A full scan product ion experiment (or "daughter scan") must be performed on the m/z 419.1 precursor. This involves infusing a solution containing the M9 metabolite (e.g., from an in vitro metabolism study) and fragmenting the precursor ion at various collision energies. The most stable and abundant fragment ions would then be selected as the product ions for the final MRM method. A likely fragmentation would involve the loss of the N-methylcarbamoyl group, similar to the parent drug.

-

Method Validation: Once a stable reference standard for M9 is procured or synthesized, the method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[2]

-

Conclusion

The M9 metabolite of Axitinib, a sulfoxide/N-oxide product with the chemical formula C22H18N4O3S, represents a minor metabolic pathway in the drug's overall disposition. Formed by CYP450-mediated oxidation, it is not a major circulating species and is not considered pharmacologically significant. However, its characterization is a crucial component of comprehensive drug metabolism and pharmacokinetic (DMPK) studies. While the lack of a commercial reference standard complicates absolute quantification, the application of modern analytical techniques like Supported Liquid Extraction coupled with LC-MS/MS provides a robust framework for its detection and semi-quantitative analysis. The methodologies outlined in this guide offer researchers a scientifically grounded approach to investigating M9 and other minor metabolites, ensuring a thorough understanding of a drug candidate's metabolic fate.

References

-

U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. accessdata.fda.gov. [Link]

-

Zientek, M., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 201-213. [Link]

-

Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 847-858. [Link]

-

Biotage. (2020). Sample Preparation Method for Determination of Axitinib in Plasma Using ISOLUTE® SLE+. [Link]

-

Shimadzu. High-Speed Analysis of Sunitinib and Axitinib in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). LabRulez LCMS. [Link]

-

He, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 154, 309-317. [Link]

-

ResearchGate. Pharmacokinetics, Metabolism, and Excretion of [C-14]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. axitinib | Ligand page. [Link]

-

Hypha Discovery. Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. [Link]

-

Semantic Scholar. Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. [Link]

-

PubMed. In Vitro Kinetic Characterization of Axitinib Metabolism. [Link]

-

Altasciences. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. [Link]

-

ChEMBL. Compound: AXITINIB (CHEMBL1289926). [Link]

-

BPS Bioscience. Axitinib FLT1 27064. [Link]

Sources

- 1. Axitinib | VEGFR | Tocris Bioscience [tocris.com]

- 2. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. Study on Plasma Concentration and Pharmacokinetics of Axitinib After Intravenous Administration in Rats by UPLC-MS/MS [chinjmap.com:8080]

- 8. journalppw.com [journalppw.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Technical Guide: Characterization of Minor Oxidative Metabolites of Axitinib in Plasma

Executive Summary

This technical guide addresses the bioanalytical challenges associated with the identification and quantification of minor oxidative metabolites of Axitinib (AG-013736) in plasma. While the N-glucuronide (M7) and Sulfoxide (M12) represent the major circulating species, minor oxidative products—specifically the Sulfone (M15) , Hydroxymethyl (M8a) , and the transient Epoxide (M12a) —carry significant weight in mechanistic safety testing (MIST) and drug-drug interaction (DDI) modeling.

This document provides a self-validating workflow for researchers to isolate these low-abundance species from the dominant parent and sulfoxide background, utilizing high-resolution LC-MS/MS and orthogonal structural elucidation strategies.

The Metabolic Landscape: Beyond the Sulfoxide

Axitinib is a tyrosine kinase inhibitor (TKI) metabolized primarily by CYP3A4/5.[1][2] The metabolic profile is dominated by sulfoxidation (M12) and glucuronidation (M7).[1][3][4][5][6] However, the "minor" oxidative pathways represent critical biotransformation steps that determine clearance variability and potential reactive intermediate formation.

Key Minor Oxidative Species[7]

-

M15 (Axitinib Sulfone): Formed via secondary oxidation of the M12 sulfoxide. It is a stable, circulating metabolite often used as a marker for extensive CYP3A4 activity.

-

M8a (Hydroxymethyl-axitinib): Resulting from oxidation of the N-methyl benzamide moiety.[7] This species frequently undergoes subsequent glucuronidation.

-

M12a (Epoxide Intermediate): A transient, reactive species formed on the ethenyl linker. It rapidly rearranges to the carboxylic acid metabolite (M5) but represents a structural alert for idiosyncratic toxicity.

Metabolic Pathway Diagram

The following diagram maps the oxidative cascade, distinguishing between the major (M12) and minor (M15, M8a, M12a) pathways.

Caption: Axitinib oxidative biotransformation. Green nodes indicate major circulating metabolites; Red/Yellow nodes indicate minor oxidative species requiring high-sensitivity detection.[7]

Analytical Strategy: High-Sensitivity LC-MS/MS Protocol

Detecting minor metabolites like M15 and M8a requires separating them from the isobaric interferences of the major M12 metabolite (and its isotopes) and the parent drug.

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often insufficient for minor metabolites due to ion suppression from the plasma matrix. A mixed-mode cation exchange SPE is recommended to enrich the basic pyridine/indazole moieties of Axitinib metabolites.[7]

Protocol:

-

Conditioning: 1 mL Methanol followed by 1 mL Water on a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).

-

Loading: Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq). Load onto cartridge.

-

Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).[7]

-

Wash 2: 1 mL Methanol (removes neutral matrix components).[7]

-

Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (Releases basic Axitinib metabolites).

-

Reconstitution: Evaporate to dryness under

at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).

Chromatographic Separation

The critical challenge is separating the Sulfone (M15) from potential Di-hydroxy isomers, as both result in a +32 Da mass shift.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[7] Note: Low pH suppresses the carboxylic acid M5 ionization, focusing detection on the basic oxidative metabolites.

-

Gradient:

Mass Spectrometry Transitions (MRM)

Use Positive Electrospray Ionization (ESI+).[7]

| Analyte | Metabolite ID | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| Axitinib | Parent | 387.1 | 356.0 | 22 | Loss of methylamine |

| Sulfoxide | M12 | 403.1 | 372.0 | 25 | Diagnostic +16 Da shift |

| Sulfone | M15 | 419.1 | 388.0 | 28 | Diagnostic +32 Da shift |

| Hydroxymethyl | M8a | 403.1 | 356.0 | 25 | Loss of hydroxymethyl (-31 Da) yields parent fragment |

Structural Elucidation & Validation Logic

When a peak is detected at

The "Sulfone Shift" Rule

In Collision-Induced Dissociation (CID):

-

Sulfone (M15): The oxidation occurs on the sulfur atom linking the benzamide and indazole rings. The S=O bond is strong. Fragmentation typically retains the

group or cleaves the amide.-

Key Feature: High stability of the molecular ion compared to N-oxides.[7]

-

-

N-Oxides/Hydroxyls: These lose oxygen or water (

) easily.[7]-

Differentiation: If the MS2 spectrum shows a dominant loss of -16 Da or -18 Da, it is likely a hydroxyl/N-oxide, not the Sulfone.[7]

-

Workflow for Isomer Differentiation

The following decision tree outlines the logic for classifying a detected oxidative metabolite.

Caption: Logical decision tree for classifying Axitinib oxidative metabolites based on mass shift and fragmentation behavior.

Clinical & Toxicological Significance[6]

MIST Guidelines (Metabolites in Safety Testing)

According to FDA and ICH M3(R2) guidelines, minor metabolites generally do not require separate safety qualification unless they are "disproportionate" (present in humans at significantly higher levels than in animal tox species).

-

M15 (Sulfone): While "minor" compared to M7, it is a stable circulating metabolite. If renal clearance is impaired, M15 levels may rise.

-

M12a (Epoxide): Although rarely detected in plasma due to instability, its downstream product (M5) is monitored. Evidence of M5 implies the transient existence of M12a.

Drug-Drug Interaction (DDI) Potential

Axitinib is a substrate of CYP3A4.[7]

-

Inhibition: The formation of M15 is strictly CYP3A4-dependent.[7] In the presence of strong CYP3A4 inhibitors (e.g., ketoconazole), the M12->M15 pathway is blocked, causing a shunt toward the parent drug accumulation.

-

Induction: Strong inducers (e.g., rifampin) accelerate the Parent -> M12 -> M15 cascade, potentially reducing efficacy.[7]

References

-

FDA Clinical Pharmacology Review. (2012). NDA 202324 Axitinib (Inlyta) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. [Link]

-

European Medicines Agency (EMA). (2012).[7] Assessment Report: Inlyta (axitinib).[2][6][7][11] Committee for Medicinal Products for Human Use (CHMP).[7] [Link]

-

Smith, B. J., et al. (2014).[3][5][12] "Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans." Drug Metabolism and Disposition, 42(4), 695-706. [Link]

-

Chen, Y., et al. (2013). "In vitro kinetic characterization of axitinib metabolism." Drug Metabolism and Disposition, 41(12). [Link]

Sources

- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The European Medicines Agency Approval of Axitinib (Inlyta) for the Treatment of Advanced Renal Cell Carcinoma After Failure of Prior Treatment With Sunitinib or a Cytokine: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. scribd.com [scribd.com]

- 7. Sulfonyl axitinib | C22H18N4O3S | CID 91810706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journalppw.com [journalppw.com]

- 11. ClinPGx [clinpgx.org]

- 12. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS method development for Axitinib M9 detection

An Application Note and Protocol for the Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Detection of Axitinib and its M9 Metabolite

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Axitinib and its major metabolite, M9 (sulfoxide/N-oxide), in human plasma. As a potent tyrosine kinase inhibitor, Axitinib's therapeutic efficacy and safety profile are closely linked to its pharmacokinetic properties.[1][2] Monitoring the parent drug and its metabolites is crucial for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in scientific principles and regulatory expectations. We will explore the rationale behind critical experimental choices, from sample preparation to mass spectrometric detection, ensuring the final method is reliable, reproducible, and fit for purpose in a regulated bioanalytical environment.

Introduction: The Rationale for Axitinib and M9 Monitoring

Axitinib is a second-generation tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[2][4][5] These receptors are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[2] Approved for the treatment of advanced renal cell carcinoma (RCC), Axitinib has become a cornerstone in oncology.[1][5]

The clinical response to Axitinib can vary significantly among patients. This variability is often attributed to differences in individual drug metabolism. Axitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other enzymes.[2][3][6] This metabolic activity leads to the formation of several metabolites, including the pharmacologically inactive M7 (N-glucuronide) and M12 (sulfoxide), and the mixed sulfoxide/N-oxide M9.[1][3][7] While M7 and M12 are the most abundant in circulation, understanding the profile of other key metabolites like M9 is essential for building a complete pharmacokinetic model.[3][7]

A robust bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies.[8][9] LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[10] This application note details the development of such a method for Axitinib and its M9 metabolite, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[10][11][12]

Analyte Characteristics and Metabolic Pathway

A successful method development strategy begins with a thorough understanding of the analytes' physicochemical properties. Axitinib is a weak base with low aqueous solubility.[1] The M9 metabolite is formed through oxidation, which typically increases the polarity of the compound. This difference in polarity is a key consideration for chromatographic separation.

| Property | Axitinib | Axitinib M9 (Sulfoxide/N-oxide) |

| Chemical Formula | C₂₂H₁₈N₄OS | C₂₂H₁₈N₄O₂S |

| Molecular Weight | 386.47 g/mol [5] | 402.47 g/mol |

| Monoisotopic Mass | 386.1256 g/mol | 402.1205 g/mol |

| [M+H]⁺ (Precursor Ion) | m/z 387.1 | m/z 403.1 |

| Key Characteristics | Weak base, low solubility, high permeability.[1][4] | Expected to be more polar than the parent drug. |

Metabolic Transformation of Axitinib to M9

The formation of M9 involves a mixed sulfoxidation/N-oxidation reaction, a common metabolic pathway for compounds containing sulfur and nitrogen atoms.[1] This process is primarily mediated by CYP enzymes in the liver.

Caption: Metabolic conversion of Axitinib to its M9 metabolite.

Overall Bioanalytical Workflow

The development process follows a logical sequence, beginning with sample clean-up to isolate the analytes from the complex biological matrix, followed by chromatographic separation and, finally, sensitive detection by mass spectrometry.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Axitinib - Wikipedia [en.wikipedia.org]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. elearning.unite.it [elearning.unite.it]

- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ema.europa.eu [ema.europa.eu]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note & Protocol: Quantitative Analysis of Axitinib M9 for Pharmacokinetic Studies

Abstract

This document provides a comprehensive guide for the quantitative analysis of Axitinib M9 (sulfoxide/N-oxide), a metabolite of the tyrosine kinase inhibitor Axitinib, in human plasma for pharmacokinetic (PK) studies. Axitinib is a potent therapeutic agent where understanding its full metabolic profile is crucial for a complete characterization of its disposition in humans.[1][2][3] This guide details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, offering the necessary sensitivity and selectivity for clinical research.[4] The protocols herein are designed to align with regulatory expectations for bioanalytical method validation, ensuring data integrity and reliability.[5][6]

Introduction: The Rationale for Quantifying Axitinib M9

Axitinib is a second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[3] The drug undergoes extensive metabolism, primarily mediated by CYP3A4/5, with minor contributions from other enzymes.[3][7][8] While Axitinib N-glucuronide (M7) and Axitinib sulfoxide (M12) are the major metabolites in human plasma, a comprehensive understanding of all metabolic pathways is essential for a thorough pharmacokinetic assessment.[1][2]

The metabolite M9, a sulfoxide/N-oxide derivative, has been identified in human urine, accounting for approximately 1.7% of the administered dose.[1][2] Although a minor metabolite in excretion, its presence and concentration in systemic circulation over time can provide valuable insights into the overall metabolic clearance of Axitinib and may be relevant in specific patient populations or in the context of drug-drug interactions.[9] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of characterizing and, when necessary, quantifying drug metabolites in pharmacokinetic studies to assess their potential contribution to the overall safety and efficacy profile of a drug.[6][10][11]

This application note addresses the need for a validated bioanalytical method for Axitinib M9, providing researchers with the tools to incorporate its analysis into their pharmacokinetic assessments. The described LC-MS/MS method is the gold standard for such analyses due to its high sensitivity, specificity, and reproducibility.[4][12]

Axitinib Metabolism Overview

The metabolic fate of Axitinib is complex, involving several oxidative and conjugative pathways. The primary routes of metabolism are oxidation and glucuronidation.

}

Caption: Simplified metabolic pathway of Axitinib.Materials and Methods

Reagents and Materials

-

Analytes and Internal Standard (IS):

-

Axitinib M9 reference standard (≥98% purity)

-

Axitinib-d4 (or other suitable stable isotope-labeled internal standard)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Axitinib M9 and the internal standard in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Axitinib M9 from plasma.[4]

-

Sample Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibration standard, QC, or unknown).

-

Internal Standard Addition: Add 10 µL of the internal standard working solution.

-

Precipitation: Add 200 µL of cold acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are suggested starting parameters that should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | Analyte |

| Axitinib M9 | |

| Axitinib-d4 (IS) | |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Note on MRM Transitions: The specific precursor and product ions for Axitinib M9 and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of Axitinib (m/z 387.15) and the addition of two oxygen atoms for the sulfoxide/N-oxide formation, the precursor ion for M9 would be approximately m/z 419.14. Product ions would likely result from fragmentation of the side chains.

Bioanalytical Method Validation

A full validation of the bioanalytical method is required to ensure its reliability for pharmacokinetic studies.[5][13] The validation should be conducted in accordance with regulatory guidelines from agencies like the FDA.[5][6]

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | A calibration curve with at least six non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desirable. |

| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[14] |

| Recovery | Consistent and reproducible recovery across the concentration range. |

| Matrix Effect | Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.[14] |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[13] |

Data Analysis and Pharmacokinetic Calculations

The concentration of Axitinib M9 in the unknown plasma samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The resulting concentration-time data can then be used for pharmacokinetic analysis using appropriate software to calculate parameters such as:

-

Cmax: Maximum observed plasma concentration

-

Tmax: Time to reach Cmax

-

AUC: Area under the plasma concentration-time curve

-

t½: Elimination half-life

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Replace the column, adjust mobile phase pH. |

| Low Sensitivity | Inefficient ionization, matrix suppression | Optimize MS source parameters, improve sample cleanup (e.g., use Solid Phase Extraction). |

| High Variability | Inconsistent sample preparation, instrument instability | Ensure consistent pipetting and vortexing, perform system suitability tests. |

| Carryover | Analyte adsorption in the LC system | Optimize the wash solvent and gradient to ensure complete elution of the analyte. |

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Axitinib M9 in human plasma. This application note and the accompanying protocols offer a solid foundation for researchers to develop and validate a method that meets regulatory standards for bioanalytical assays in pharmacokinetic studies. The inclusion of Axitinib M9 quantification will contribute to a more comprehensive understanding of Axitinib's disposition in humans, ultimately supporting safer and more effective use of this important therapeutic agent.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

- Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis.

- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry.

- IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Technology.

- BioPharma Services. (2022).

- S. K. M. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis.

- U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies.

- NorthEast BioLab. (n.d.).

-

Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition. [Link]

- SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies.

- Zhang, et al. (2022). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs.

- BioAgilytix. (n.d.).

- Technology Networks. (2020).

- SSRN. (2022).

- Biotage. (n.d.). Sample Preparation Method for Determination of Axitinib in Plasma Using ISOLUTE® SLE+.

-

Pithavala, Y. K., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition. [Link]

- UroToday. (2015).

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

- Chen, Y., et al. (2013). Population pharmacokinetic analysis of axitinib in healthy volunteers. British Journal of Clinical Pharmacology.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2021).

- ResearchGate. (n.d.). Pharmacokinetics, Metabolism, and Excretion of [C-14]Axitinib, a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor, in Humans | Request PDF.

- Escudier, B., & Gore, M. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy.

- Li, J., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.

- U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.

- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.

- European Bioanalysis Forum. (2018).

- U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib.

- ClinicalTrials.gov. (n.d.). Pharmacodynamic Study of Axitinib in Patients With Advanced Solid Malignancies.

- Agoram, B., et al. (2016). A Pharmacometric Framework for Axitinib Exposure, Efficacy, and Safety in Metastatic Renal Cell Carcinoma Patients. CPT: Pharmacometrics & Systems Pharmacology.

- U.S. Food and Drug Administration. (2024). Draft Guidance on Axitinib.

Sources

- 1. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. longdom.org [longdom.org]

- 5. anivet.au.dk [anivet.au.dk]

- 6. fda.gov [fda.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. urotoday.com [urotoday.com]

- 9. e-b-f.eu [e-b-f.eu]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. technologynetworks.com [technologynetworks.com]

- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

Application Note: High-Resolution Separation of Axitinib and M9 Metabolite

Part 1: Executive Summary & Chemical Context

The Separation Challenge

Axitinib (AG-013736) is a potent tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3. In biological matrices, Axitinib is extensively metabolized, primarily by CYP3A4/5 and UGT1A1.[1][2][3]

While the N-glucuronide (M7 ) is the most abundant circulating metabolite, the oxidative metabolites—specifically the Sulfoxide (M12 ) and the Mixed Sulfoxide/N-oxide (M9 )—present a distinct chromatographic challenge. Unlike the highly polar M7, M9 and M12 share significant structural homology and lipophilicity with the parent drug , making them "critical pairs" in reverse-phase separations.

Metabolite Profiles:

-

Axitinib (Parent): Lipophilic, basic indazole derivative.

-

M9 (Target): Mixed Sulfoxide/N-oxide.[4] Elutes before Axitinib but often co-elutes with M12 without optimized selectivity.

This protocol details a high-resolution UHPLC/HPLC method designed to resolve M9 from M12 and the parent Axitinib, ensuring accurate quantification in pharmacokinetic (PK) or stability studies.

Part 2: Metabolic Pathway Visualization

To understand the elution order, one must visualize the structural modifications. The following diagram illustrates the metabolic divergence.

Figure 1: Metabolic pathway of Axitinib highlighting the formation of M9 and M12.[7] M9 is structurally similar to M12, requiring high-efficiency columns for baseline resolution.

Part 3: Detailed Experimental Protocol

Method Development Logic

Why this column? Axitinib contains basic nitrogen atoms (indazole/pyridine rings). On standard C18 silica columns at neutral pH, these interact with residual silanols, causing peak tailing. We utilize a Charged Surface Hybrid (CSH) or Core-Shell column technology. These provide superior peak shape for basic drugs at low pH and higher efficiency for separating the M9/M12 isobaric-like pairs.

Why this Mobile Phase? Ammonium Formate (pH ~3.5) is chosen over simple Formic Acid. The presence of buffer salt (ammonium) screens the residual silanols better than acid alone, sharpening the peaks of the oxidative metabolites.

Chromatographic Conditions (UHPLC/HPLC)

| Parameter | Condition |

| Column | Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) ORPhenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC - scale column accordingly) |

| Column Temp | 45°C (Higher temp improves mass transfer for M9/M12 separation) |

| Injection Vol | 2 - 5 µL |

| Detection | UV at 320 nm (Primary) or MS/MS (See Section 3.4) |

| Run Time | 12.0 Minutes |

Gradient Profile

Note: A shallow gradient slope in the middle of the run is critical to separate M9 from M12.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Initial Hold (Elute Salts) |

| 1.0 | 90 | 10 | Start Gradient |

| 6.0 | 60 | 40 | Critical Separation Window (M7, M5 elute) |

| 8.5 | 50 | 50 | Elution of M9, M12, then Axitinib |

| 9.0 | 5 | 95 | Wash Step |

| 10.5 | 5 | 95 | End Wash |

| 10.6 | 90 | 10 | Re-equilibration |

| 12.0 | 90 | 10 | End Run |

Mass Spectrometry (MS/MS) Settings

For trace analysis of M9 in plasma/urine, MS/MS is required.

-

Ionization: ESI Positive Mode

-

Source Temp: 500°C

-

Capillary Voltage: 1.0 - 3.0 kV

MRM Transitions:

-

Axitinib: 387.1 → 356.1 (Quantifier)

-

M12 (Sulfoxide): 403.1 → 372.1 (Shift +16 Da)

-

M9 (Sulfoxide/N-oxide): 419.1 → 388.1 (Shift +32 Da vs Parent, or +16 vs M12)

-

Note on M9: Depending on the exact oxidation site (N-oxide vs hydroxyl), the fragmentation pattern may vary. Ensure to infuse reference standard if available. The M9 described in FDA/Smith et al. literature is often +32 Da (bis-oxygenated or sulfone/N-oxide variants).

-

Part 4: Sample Preparation Workflow

Direct protein precipitation is often insufficient for separating trace metabolites due to matrix suppression. Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for recovery of Axitinib and its lipophilic oxidative metabolites (M9, M12).[8]

Part 5: System Suitability & Troubleshooting

Acceptance Criteria

To ensure the method is distinguishing M9 from M12 and Axitinib:

-

Resolution (Rs): > 1.5 between M9 and M12 peaks.

-

Tailing Factor (Tf): < 1.3 for Axitinib (Parent).

-

Retention Time Repeatability: %RSD < 1.0% (n=6).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| M9 and M12 Co-elution | Gradient slope too steep. | Decrease the gradient slope between 6.0 and 8.5 minutes (e.g., 0.5% B/min change). |

| Peak Tailing (Axitinib) | Secondary silanol interactions. | Increase Ammonium Formate concentration to 20mM or switch to a fresh CSH column. |